5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a thiazole ring attached to the amide nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and thiazole-2-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: Thiazole-2-amine is then added to the activated carboxylic acid to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 2-position can be oxidized to a ketone or reduced to an alkyl group.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce ketones or alkyl derivatives, respectively.
Scientific Research Applications
5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzamide: Lacks the thiazole ring, which may result in different biological activities.
2-hydroxy-N-(thiazol-2-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological properties.
5-chloro-N-(thiazol-2-yl)benzamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the chlorine atom and the thiazole ring in 5-chloro-2-hydroxy-N-(thiazol-2-yl)benzamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H7ClN2O2S |
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Molecular Weight |
254.69 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-1-2-8(14)7(5-6)9(15)13-10-12-3-4-16-10/h1-5,14H,(H,12,13,15) |
InChI Key |
OREAUWXYUKOWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CS2)O |
Origin of Product |
United States |
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